6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide
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Overview
Description
6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide is a synthetic organic compound that belongs to the indazole class of compounds. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the indazole ring.
Methylation: Addition of a methyl group to the indazole ring.
Carboxamidation: Formation of the carboxamide group.
Benzylation: Attachment of the benzyl group containing the thiophene moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: Halogen substitution reactions might occur at the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones from the thiophene ring.
Reduction Products: Amines or alcohols from the carboxamide group.
Substitution Products: Various substituted indazole derivatives.
Scientific Research Applications
6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for therapeutic properties such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide: Lacks the bromine atom.
6-bromo-2-methyl-2H-indazole-3-carboxamide: Lacks the benzyl group.
6-bromo-2-methyl-N-(2-phenyl)benzyl)-2H-indazole-3-carboxamide: Has a phenyl group instead of a thiophene ring.
Uniqueness
The presence of both the bromine atom and the thiophene ring in 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide may confer unique chemical properties and biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-bromo-2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS/c1-24-19(17-7-6-15(21)10-18(17)23-24)20(25)22-11-13-4-2-3-5-16(13)14-8-9-26-12-14/h2-10,12H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCPCUFLCGZSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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